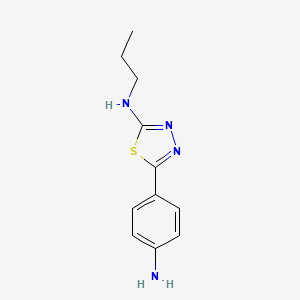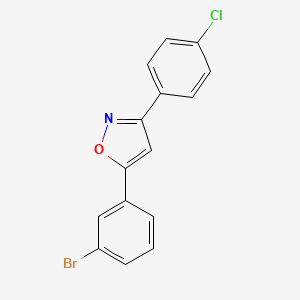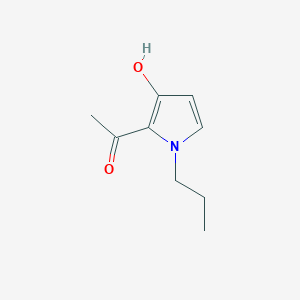
1,1'-(5-Methylpyrimidine-2,4-diyl)diguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and two guanidine groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine typically involves the reaction of 5-methylpyrimidine-2,4-diamine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{5-Methylpyrimidine-2,4-diamine} + \text{Cyanamide} \rightarrow \text{1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as crystallization, filtration, and distillation are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Famotidine Related Compound E: This compound has a similar structure but with different substituents.
1,1’-(6-Amino-1,3,5-triazine-2,4-diyl)diguanidine: Another related compound with a triazine ring instead of a pyrimidine ring.
Uniqueness
1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine is unique due to its specific substitution pattern and the presence of guanidine groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
| 31414-50-3 | |
Molecular Formula |
C7H12N8 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-5-methylpyrimidin-4-yl]guanidine |
InChI |
InChI=1S/C7H12N8/c1-3-2-12-7(15-6(10)11)14-4(3)13-5(8)9/h2H,1H3,(H8,8,9,10,11,12,13,14,15) |
InChI Key |
NCRMXGONWCWVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N=C(N)N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)







![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)

